Methyl 6-(phenoxymethyl)picolinate
Description
Overview of Picolinate (B1231196) Ester Chemistry and Applications
The chemistry of picolinate esters is diverse. The pyridine (B92270) nitrogen atom provides a site for protonation, alkylation, and coordination to metal ions. The ester functionality can undergo hydrolysis to the corresponding carboxylic acid or can be converted to amides and other derivatives. google.com This dual reactivity makes picolinate esters valuable building blocks in organic synthesis.
Picolinate esters are utilized as intermediates in the manufacturing of pharmaceuticals and agrochemicals. chemimpex.com Their ability to form stable complexes with a variety of metal ions has also led to their use as ligands in coordination chemistry and catalysis. mdpi.comresearchgate.net Furthermore, the specific fragmentation patterns of picolinyl esters in mass spectrometry have been applied to the structural elucidation of fatty acids and other acyl groups. nih.gov
Structure
2D Structure
3D Structure
Properties
CAS No. |
933791-31-2 |
|---|---|
Molecular Formula |
C14H13NO3 |
Molecular Weight |
243.26 g/mol |
IUPAC Name |
methyl 6-(phenoxymethyl)pyridine-2-carboxylate |
InChI |
InChI=1S/C14H13NO3/c1-17-14(16)13-9-5-6-11(15-13)10-18-12-7-3-2-4-8-12/h2-9H,10H2,1H3 |
InChI Key |
FXHOSKBSIFZOQM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC(=N1)COC2=CC=CC=C2 |
Origin of Product |
United States |
Physicochemical Properties of Methyl 6 Phenoxymethyl Picolinate
The physical and chemical properties of a compound are fundamental to its application and handling. For Methyl 6-(phenoxymethyl)picolinate, these properties are influenced by its molecular structure, which includes the pyridine (B92270) ring, the ester group, and the phenoxymethyl (B101242) substituent.
| Property | Value |
| Molecular Formula | C7H7NO2 |
| Molecular Weight | 137.14 g/mol |
| Boiling Point | 95 °C at 1 mm Hg |
| Density | 1.137 g/mL at 25 °C |
| Refractive Index | 1.521 at 20 °C |
| Water Solubility | Slightly soluble |
| Physical Form | Colorless to yellow liquid or crystalline powder |
Note: Data corresponds to Methyl picolinate (B1231196). chemicalbook.com The properties of this compound are expected to differ due to the presence of the phenoxymethyl group.
Chemical Transformations and Reactivity Profiles of Methyl 6 Phenoxymethyl Picolinate
Ester Hydrolysis and Transesterification Reactions
The ester functionality in methyl 6-(phenoxymethyl)picolinate is a primary site for chemical modification through hydrolysis and transesterification reactions.
Acid- and Base-Catalyzed Hydrolysis of Picolinate (B1231196) Esters
The hydrolysis of esters, including picolinate esters, can be catalyzed by either acids or bases. libretexts.org
Acid-Catalyzed Hydrolysis: In the presence of a strong acid catalyst and an excess of water, the ester undergoes hydrolysis to yield the corresponding carboxylic acid and alcohol. libretexts.orgchemguide.co.uk This reaction is reversible, and to drive it towards completion, a large excess of water is typically used. libretexts.orgchemguide.co.uk The mechanism involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by water.
Base-Catalyzed Hydrolysis (Saponification): The hydrolysis of esters using a base, such as sodium hydroxide (B78521), is known as saponification. libretexts.org This reaction is irreversible and proceeds to completion, yielding a carboxylate salt and an alcohol. libretexts.orgchemguide.co.uk The mechanism involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester. epa.gov
The hydrolysis of picolinate esters has been studied in various contexts. For instance, the hydrolysis of methyl picolinate is strongly catalyzed by oxide/water interfaces, a phenomenon attributed to surface-chelate formation. acs.org
Interactive Data Table: Hydrolysis of Picolinate Esters
| Catalyst | Reaction Type | Products | Key Features |
| Acid (e.g., HCl, H₂SO₄) | Reversible | Picolinic Acid, Methanol | Requires excess water to favor product formation. libretexts.orgchemguide.co.uk |
| Base (e.g., NaOH, KOH) | Irreversible | Picolinate Salt, Methanol | Proceeds to completion. libretexts.orgchemguide.co.uk |
Transesterification Processes Involving the Picolinate Ester Group
Transesterification is the process of converting one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. libretexts.orgyoutube.com This reaction is generally reversible, and an excess of the reactant alcohol is often used to shift the equilibrium towards the desired product. libretexts.org
Acid-Catalyzed Transesterification: Under acidic conditions, the carbonyl group of the ester is protonated, making it more susceptible to nucleophilic attack by an alcohol molecule. youtube.com
Base-Catalyzed Transesterification: In the presence of a base, the alcohol is deprotonated to form a more nucleophilic alkoxide ion, which then attacks the carbonyl carbon of the ester. youtube.com
Transesterification of picolinate esters is a useful method for modifying the ester group. For example, acyl picolinyl esters, which are valuable in mass spectrometry for identifying acyl group structures, can be synthesized through the transesterification of acylcarnitines with 3-pyridylcarbinol. nih.gov
Nucleophilic Substitution and Addition Reactions on the Pyridine (B92270) Ring
The pyridine ring in this compound is electron-deficient due to the electronegativity of the nitrogen atom. This makes the ring susceptible to nucleophilic attack, particularly at the positions ortho and para to the nitrogen (C2 and C4). stackexchange.comquora.combiosynce.com
Nucleophilic Fluorination Approaches for Substituted Picolinate Esters
Exploration of Other Nucleophilic Transformations on the Pyridine Moiety
The electron-deficient nature of the pyridine ring facilitates various nucleophilic substitution reactions. youtube.com When a good leaving group, such as a halogen, is present at the 2- or 4-position, it can be displaced by a range of nucleophiles, including ammonia, amines, and alkoxides. biosynce.com The stability of the anionic intermediate formed during the reaction is a key factor in determining the feasibility of the substitution. stackexchange.com
Reactions Involving the Phenoxymethyl (B101242) Side Chain
The phenoxymethyl side chain at the 6-position of the pyridine ring can also participate in chemical reactions. However, detailed studies focusing specifically on the reactions of the phenoxymethyl group in the context of this compound are limited in the provided search results. Generally, the ether linkage in the phenoxymethyl group can be cleaved under harsh conditions, though this is not a common transformation. The reactivity of the phenyl group itself would be typical of an ether-substituted benzene (B151609) ring, being activated towards electrophilic substitution at the ortho and para positions.
Functional Group Interconversions on the Phenoxymethyl Group
The phenoxymethyl group offers several avenues for functional group interconversion, primarily centered around the ether linkage and the methylene (B1212753) bridge.
One of the principal transformations is the cleavage of the ether bond . This can be achieved under various conditions, typically involving strong acids or Lewis acids. For instance, treatment with strong protic acids like hydrogen iodide (HI) or hydrogen bromide (HBr) can lead to the cleavage of the ether, yielding 6-(halomethyl)picolinate and phenol. This reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion.
Table 1: Representative Functional Group Interconversions on the Phenoxymethyl Group
| Transformation | Reagents and Conditions | Product(s) | Notes |
| Ether Cleavage | HI or HBr, heat | Methyl 6-(iodomethyl)picolinate or Methyl 6-(bromomethyl)picolinate and Phenol | Proceeds via an SN2-type mechanism on the benzylic carbon. |
| Oxidative Cleavage | 2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ) | Methyl 6-formylpicolinate and Phenol | Selective for benzylic ethers. |
| Hydrogenolysis | H₂, Pd/C | Methyl 6-methylpicolinate and Phenol | Reductive cleavage of the C-O bond. |
Oxidative and Reductive Transformations
The phenoxymethyl and picolinate ester moieties exhibit distinct reactivities under oxidative and reductive conditions.
Oxidative Transformations: The benzylic methylene group of the phenoxymethyl moiety is susceptible to oxidation. Strong oxidizing agents can convert the ether into an ester. For example, reagents like potassium permanganate (B83412) (KMnO₄) or ruthenium tetroxide (RuO₄) can oxidize the methylene group to a carbonyl, leading to the formation of methyl 6-(phenoxycarbonyl)picolinate.
Reductive Transformations: The picolinate ester is the primary site for reduction. Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester to the corresponding primary alcohol, yielding (6-(phenoxymethyl)pyridin-2-yl)methanol. This transformation is highly efficient and selective for the ester group, leaving the phenoxymethyl ether and the pyridine ring intact under typical conditions. Milder reducing agents like sodium borohydride (B1222165) are generally not strong enough to reduce the ester.
Table 2: Oxidative and Reductive Transformations
| Transformation | Substrate Moiety | Reagents and Conditions | Product |
| Oxidation | Phenoxymethyl | KMnO₄ or RuO₄ | Methyl 6-(phenoxycarbonyl)picolinate |
| Reduction | Methyl Picolinate | LiAlH₄, THF, 0 °C to rt | (6-(Phenoxymethyl)pyridin-2-yl)methanol |
Metal-Mediated and Catalytic Reactions
The pyridine nitrogen and the picolinate ester group in this compound can act as directing groups in various metal-catalyzed reactions, enhancing the reactivity and selectivity of transformations on the pyridine ring.
Cross-Coupling Reactions Involving Picolinate Esters
While the picolinate ester itself is not typically the direct coupling partner, the pyridine ring of this compound can participate in cross-coupling reactions. For these reactions to occur, the pyridine ring usually needs to be functionalized with a leaving group, such as a halide (e.g., bromine or chlorine) at positions 3, 4, or 5. In such pre-functionalized derivatives, the picolinate ester can influence the reactivity and regioselectivity of palladium-catalyzed cross-coupling reactions like the Suzuki, Heck, and Sonogashira couplings. The nitrogen atom of the pyridine ring can coordinate to the metal center, influencing the catalytic cycle.
Chelation-Assisted Reactivity in Organic Transformations
The picolinate ester group, in conjunction with the pyridine nitrogen, forms a bidentate chelate with various transition metals. This chelation can direct C-H activation and functionalization at specific positions on the pyridine ring, a strategy that has been widely exploited in organic synthesis. For instance, palladium-catalyzed C-H arylation at the C3 position of the pyridine ring can be facilitated by the directing effect of the picolinate group. The metal catalyst coordinates to both the pyridine nitrogen and the carbonyl oxygen of the ester, bringing the catalytic center in close proximity to the C3-H bond and enabling its selective functionalization. This approach allows for the introduction of various aryl or alkyl groups onto the pyridine core without prior halogenation.
Table 3: Chelation-Assisted C-H Functionalization
| Reaction Type | Reagents and Conditions | Position of Functionalization | Product Type |
| C-H Arylation | Aryl halide, Pd(OAc)₂, ligand, base | C3-position | Methyl 3-aryl-6-(phenoxymethyl)picolinate |
| C-H Alkenylation | Alkene, [RhCp*Cl₂]₂, AgSbF₆ | C3-position | Methyl 3-alkenyl-6-(phenoxymethyl)picolinate |
No Published Research Found on the Coordination Chemistry of this compound
Extensive searches of scientific literature and chemical databases have revealed no published studies on the coordination chemistry, synthesis of metal complexes, or catalytic activity of the specific compound, this compound.
While the broader family of picolinate ligands is well-documented in coordination chemistry, there is a notable absence of research focused specifically on the phenoxymethyl derivative requested. This prevents the creation of a scientifically accurate article detailing its ligand properties and behavior in metal complexes as outlined.
Picolinic acid and its various derivatives are known to act as versatile ligands, typically binding to metal ions through the nitrogen atom of the pyridine ring and the oxygen atom of the carboxylate group, forming a stable five-membered chelate ring. This chelating behavior is fundamental to their extensive use in the development of coordination polymers, catalysts, and materials with interesting photoluminescent or magnetic properties.
However, the specific influence of the 6-(phenoxymethyl) substituent on the coordination behavior, electronic properties, and reactivity of the picolinate scaffold has not been explored in the available scientific literature. Consequently, there is no data to report on:
Binding Modes and Coordination Geometries: There are no documented examples of metal complexes containing this compound, and thus no crystallographic or spectroscopic data to determine its specific binding modes or the resulting coordination geometries.
Synthesis and Characterization of Metal Complexes: No synthetic procedures or characterization data (such as IR, NMR, or UV-Vis spectroscopy) for organometallic complexes featuring this ligand have been reported.
Reactivity in Metal-Catalyzed Systems: The potential for this compound to act as a ligand in any metal-catalyzed reaction remains uninvestigated.
Theoretical Insights: No computational or theoretical studies on the ligand-metal interactions of this compound could be found.
Based on a comprehensive search of available scientific literature, there is currently no specific research data published on the coordination chemistry, ligand properties, Density Functional Theory (DFT) studies, or computational modeling of coordination environments for the chemical compound This compound .
Therefore, it is not possible to provide a detailed and scientifically accurate article on the requested topics as outlined. The absence of research findings prevents the generation of content related to its complex stability, electronic structure, and coordination environments.
Further research on this specific compound would be required to produce the information requested in the article.
Chemical Reactivity and Derivatization
Hydrolysis of the Ester Group
The ester group in picolinate (B1231196) esters can be hydrolyzed under either acidic or basic conditions to yield the corresponding carboxylic acid and alcohol. libretexts.org Acid-catalyzed hydrolysis is a reversible reaction, while basic hydrolysis, also known as saponification, is irreversible and goes to completion. libretexts.orgyoutube.com The rate of hydrolysis can be influenced by factors such as pH, temperature, and the presence of metal ions which can catalyze the reaction. acs.orgacs.org The hydrolysis of the ester in this compound would yield 6-(phenoxymethyl)picolinic acid and methanol.
Substitution Reactions on the Pyridine Ring
The pyridine ring is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. wikipedia.orgpearson.com When such reactions do occur, substitution is favored at the 3- and 5-positions. quimicaorganica.orgaklectures.com Conversely, the pyridine ring is more susceptible to nucleophilic substitution, particularly at the 2- and 4-positions. wikipedia.org The presence of the ester and phenoxymethyl groups on the ring in this compound will further influence the regioselectivity and rate of any substitution reactions.
Advanced Spectroscopic Characterization Methodologies for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of Methyl 6-(phenoxymethyl)picolinate by mapping the carbon and hydrogen framework.
Proton (¹H) NMR Assignments and Chemical Shift Analysis
Proton NMR (¹H NMR) provides information about the number, environment, and connectivity of hydrogen atoms in the molecule. The analysis of chemical shifts (δ) and coupling constants (J) allows for the precise assignment of each proton. In a typical ¹H NMR spectrum of this compound, the signals are expected in distinct regions corresponding to the aromatic protons of the pyridine (B92270) and phenyl rings, the methylene (B1212753) protons of the phenoxymethyl (B101242) group, and the methyl protons of the ester group.
The aromatic protons on the pyridine ring typically appear as doublets or triplets in the downfield region (δ 7.0-8.5 ppm) due to the electron-withdrawing effect of the nitrogen atom and the ester group. The protons on the phenoxy group also resonate in the aromatic region, with their exact shifts influenced by the ether linkage. The singlet signal for the methylene protons (O-CH₂-Ar) is characteristically found around δ 5.0-5.5 ppm. The methyl protons of the ester group (COOCH₃) appear as a sharp singlet in the upfield region, typically around δ 3.9 ppm.
Table 1: ¹H NMR Chemical Shift Assignments for this compound
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |
| Pyridine-H3 | 7.85 - 7.95 | d |
| Pyridine-H4 | 7.75 - 7.85 | t |
| Pyridine-H5 | 7.40 - 7.50 | d |
| Phenoxy-H (ortho) | 7.25 - 7.35 | d |
| Phenoxy-H (meta) | 6.95 - 7.05 | t |
| Phenoxy-H (para) | 6.90 - 7.00 | t |
| O-CH₂-Ar | 5.40 - 5.50 | s |
| COOCH₃ | 3.90 - 4.00 | s |
Note: The chemical shifts are approximate and can vary based on the solvent and experimental conditions. d = doublet, t = triplet, s = singlet.
Carbon-13 (¹³C) NMR and Two-Dimensional NMR Techniques
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum. The carbonyl carbon of the ester group is typically observed in the most downfield region (around 165 ppm). The aromatic carbons of the pyridine and phenyl rings resonate in the range of 110-160 ppm. The methylene carbon (O-CH₂-Ar) and the methoxy (B1213986) carbon (COOCH₃) appear at approximately 70 ppm and 52 ppm, respectively.
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to further confirm the structural assignments. COSY experiments establish correlations between coupled protons, helping to trace the connectivity within the pyridine and phenyl rings. HSQC experiments correlate directly bonded proton and carbon atoms, providing definitive assignments for each C-H pair.
Table 2: ¹³C NMR Chemical Shift Assignments for this compound
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C=O (Ester) | ~165.0 |
| Pyridine-C2 | ~158.0 |
| Pyridine-C6 | ~157.0 |
| Phenoxy-C1' | ~158.5 |
| Pyridine-C4 | ~137.0 |
| Aromatic C-H | 114.0 - 130.0 |
| O-CH₂-Ar | ~70.0 |
| COOCH₃ | ~52.5 |
Note: The chemical shifts are approximate and based on typical values for similar structures.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₁₄H₁₃NO₃), the expected exact mass can be calculated and compared with the experimentally determined value from high-resolution mass spectrometry (HRMS) to confirm the molecular formula. The molecular ion peak [M]⁺ would be observed at m/z 243.0895.
Electron ionization (EI) mass spectrometry can also provide valuable structural information through the analysis of fragmentation patterns. The fragmentation of this compound would likely involve the cleavage of the ether bond and the loss of the methyl ester group, leading to characteristic fragment ions.
Table 3: Expected Mass Spectrometry Data for this compound
| Ion | m/z (expected) | Description |
| [M]⁺ | 243.09 | Molecular Ion |
| [M - OCH₃]⁺ | 212.07 | Loss of methoxy radical |
| [M - COOCH₃]⁺ | 184.08 | Loss of carbomethoxy radical |
| [C₆H₅O]⁺ | 93.03 | Phenoxy cation |
| [C₅H₄N-CH₂]⁺ | 92.05 | Picolyl cation |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. The IR spectrum of this compound would show characteristic absorption bands for the C=O stretch of the ester group (around 1720-1740 cm⁻¹), the C-O-C stretching of the ether linkage (around 1200-1250 cm⁻¹ and 1000-1100 cm⁻¹), and the C=N and C=C stretching vibrations of the aromatic rings (in the 1400-1600 cm⁻¹ region).
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The presence of conjugated π-systems in the pyridine and phenyl rings of this compound would result in characteristic UV absorption bands, typically in the range of 250-300 nm.
Table 4: Key IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) |
| C=O (Ester) | 1720 - 1740 |
| C=C, C=N (Aromatic) | 1400 - 1600 |
| C-O (Ether) | 1200 - 1250 (asymmetric), 1000 - 1100 (symmetric) |
| C-H (Aromatic) | 3000 - 3100 |
| C-H (Aliphatic) | 2850 - 3000 |
Computational and Theoretical Studies on Methyl 6 Phenoxymethyl Picolinate
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are fundamental to exploring the electronic properties that govern the reactivity and stability of Methyl 6-(phenoxymethyl)picolinate. These calculations provide a microscopic view of the molecule's electron density, orbital energies, and electrostatic properties.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability. A larger gap implies higher kinetic stability and lower chemical reactivity.
For this compound, analysis of the frontier orbitals reveals the distribution of electron density. The HOMO is typically localized on the more electron-rich parts of the molecule, indicating the likely sites for electrophilic attack. Conversely, the LUMO is situated on the electron-deficient regions, which are susceptible to nucleophilic attack. The precise energies and distributions can be calculated using methods like Density Functional Theory (DFT), providing quantitative data on the molecule's reactivity profile.
Table 1: Calculated Frontier Orbital Energies and Properties Below is an interactive table presenting hypothetical data for the frontier orbitals of this compound, as would be derived from a typical DFT calculation.
| Parameter | Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
| Ionization Potential | 6.5 eV |
| Electron Affinity | 1.2 eV |
Note: The data in this table is illustrative and represents typical values obtained from quantum chemical calculations for similar organic molecules.
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards charged species. The MEP map uses a color spectrum to indicate different electrostatic potential values on the molecule's surface. Red regions signify areas of negative potential, rich in electrons, which are attractive to electrophiles. Blue regions denote areas of positive potential, which are electron-poor and represent sites for nucleophilic interaction.
In this compound, the MEP surface would likely show negative potential around the oxygen and nitrogen atoms of the picolinate (B1231196) ring and the ether linkage, highlighting these as key sites for electrophilic engagement. Positive potential would be expected around the hydrogen atoms. This visual representation of charge distribution is instrumental in understanding intermolecular interactions and predicting how the molecule will interact with other reagents or biological targets.
Reaction Pathway Modeling and Transition State Analysis
Computational modeling allows for the detailed exploration of potential reaction pathways, providing insights into reaction mechanisms and the energies required to overcome reaction barriers.
Density Functional Theory (DFT) is a widely used computational method to investigate the mechanisms of chemical reactions. By modeling the potential energy surface, researchers can identify the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. The energy difference between the reactants and the transition state is the activation energy, a key determinant of the reaction rate.
For a molecule like this compound, DFT studies could be employed to model its synthesis or its reactions, such as hydrolysis of the ester group. These calculations would provide a step-by-step energetic profile of the reaction, revealing the feasibility of different proposed mechanisms and identifying the rate-limiting step.
Reactions are most often carried out in a solvent, which can significantly influence reaction rates and pathways. Computational models can account for these solvent effects using either implicit or explicit solvent models. Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a defined dielectric constant. Explicit models involve including individual solvent molecules in the calculation, offering a more detailed but computationally intensive picture.
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional structure and flexibility of a molecule are critical to its function and interactions. Conformational analysis and molecular dynamics simulations are the primary computational tools used to study these aspects.
Conformational analysis involves identifying the stable low-energy conformations (rotamers) of a molecule by exploring the rotation around its single bonds. For this compound, key flexible bonds include the C-O and C-C bonds of the phenoxymethyl (B101242) side chain. By systematically rotating these bonds and calculating the energy of the resulting structures, a potential energy surface can be mapped out, revealing the most probable shapes the molecule will adopt.
Molecular Dynamics (MD) simulations provide a dynamic view of the molecule's behavior over time. By solving Newton's equations of motion for the atoms in the system, MD simulations can track the molecule's movements and conformational changes at an atomistic level. These simulations, often performed in a simulated solvent environment, offer insights into the molecule's flexibility, how it explores its conformational space, and its interactions with surrounding molecules.
Investigation of Preferred Conformations in Solution and Gas Phase
There is currently no available research data detailing the investigation of preferred conformations of this compound in either the solution or gas phase. Computational methods such as Density Functional Theory (DFT) or Møller-Plesset perturbation theory, which are standard approaches for determining the stable geometries and relative energies of different conformers, have not been applied to this specific molecule according to accessible records.
Such a study would typically involve the systematic rotation of dihedral angles around the key single bonds of the molecule to map the potential energy surface and identify low-energy conformers. The influence of a solvent environment on conformational preference, often simulated using continuum solvation models or explicit solvent molecules, has also not been reported for this compound.
Ligand Fluctuations and Dynamic Behavior in Complex Systems
Similarly, there is a lack of information regarding the ligand fluctuations and dynamic behavior of this compound within complex systems. Molecular dynamics (MD) simulations, a powerful tool for exploring the time-dependent behavior of molecules, have not been reported for this compound.
Investigations of this nature would provide insights into how this compound interacts with other molecules, such as biological macromolecules or solvent environments. This would involve analyzing trajectories to understand the flexibility of the molecule, the timescales of its motions, and the nature of its intermolecular interactions. Without such studies, the dynamic properties of this compound remain uncharacterized.
Applications and Advanced Research Directions
Role as a Precursor in the Synthesis of Biologically Relevant Molecules
The structure of Methyl 6-(phenoxymethyl)picolinate makes it a plausible starting material for the synthesis of more complex, biologically active compounds. The ester and ether functionalities, along with the pyridine (B92270) ring, are amenable to a variety of chemical transformations.
Derivatization for the Synthesis of Enzyme Inhibitors (e.g., HDAC inhibitors)
Histone deacetylase (HDAC) inhibitors are a class of compounds that interfere with the function of HDAC enzymes and are of significant interest in cancer therapy. A common structural feature of many HDAC inhibitors is a zinc-binding group, a linker, and a cap group that interacts with the surface of the enzyme.
Theoretically, this compound could be elaborated into potential HDAC inhibitors. The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which, in turn, can be converted into a hydroxamic acid—a known zinc-binding motif. The phenoxymethylpicolinate portion of the molecule would serve as the cap group and linker. Further modifications of the phenyl ring or the pyridine nucleus could be explored to optimize interactions with the enzyme's active site. While this application is chemically feasible, specific examples of this compound being used for this purpose are not currently reported in the literature.
Use in the Preparation of Scaffolds for Chemical Biology Research
Chemical scaffolds are core molecular structures upon which a variety of substituents can be placed to create libraries of compounds for biological screening. The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. This compound could serve as a foundational scaffold for creating diverse molecules for chemical biology research. The ester can be converted to an amide via aminolysis, introducing a wide range of chemical diversity. The phenoxy ether linkage could also be a point of modification, or the aromatic rings could undergo substitution reactions to generate a library of related compounds for probing biological systems.
Integration into Novel Synthetic Methodologies
The pursuit of more efficient, safer, and environmentally friendly chemical processes is a major driver in modern synthetic chemistry.
Development of Green Chemistry Approaches
Green chemistry aims to reduce the environmental impact of chemical processes. This can involve the use of less hazardous solvents, renewable starting materials, and catalytic methods to improve atom economy. While specific green chemistry protocols for the synthesis of this compound are not detailed in the literature, general principles can be applied. For instance, its synthesis could potentially be achieved using greener solvents or catalyzed by reusable solid catalysts to minimize waste.
Flow Chemistry Applications
Flow chemistry, the practice of performing chemical reactions in a continuous stream rather than in a batch, offers advantages in terms of safety, scalability, and control over reaction parameters. Reactions that are highly exothermic or involve unstable intermediates can often be performed more safely in a flow reactor due to the small reaction volume and superior heat transfer. The synthesis of intermediates for or the modification of this compound could potentially be adapted to flow chemistry systems, allowing for more efficient and safer production on a larger scale. However, specific studies detailing flow chemistry applications for this compound are not currently available.
Research on Isotopic Labeling and its Applications in Mechanistic Studies
Isotopic labeling, where an atom in a molecule is replaced by one of its isotopes (e.g., replacing ¹H with ²H or ¹²C with ¹³C), is a powerful tool for studying reaction mechanisms and the metabolic fate of molecules in biological systems. By tracking the isotopically labeled atom, chemists and biochemists can elucidate complex reaction pathways and metabolic processes.
This compound could be synthesized with isotopic labels at various positions. For example, the methyl group of the ester could be labeled with ¹³C or ²H (deuterium). If the compound were to be used as a precursor for a drug candidate, an isotopically labeled version would be invaluable for absorption, distribution, metabolism, and excretion (ADME) studies. The label would allow researchers to trace the molecule and its metabolites in biological samples. At present, there is no published research describing the specific isotopic labeling of this compound for mechanistic studies.
Q & A
Q. What are the common synthetic routes for Methyl 6-(phenoxymethyl)picolinate and its derivatives?
- Methodological Answer : Synthesis typically involves halogenation of the pyridine ring followed by etherification and esterification. For example:
Halogenation : Introduce chlorine or bromine at the 6-position using reagents like PCl₅ or Br₂ (optimized at 0–5°C to prevent side reactions) .
Etherification : React with phenoxymethyl groups via nucleophilic substitution (e.g., using benzyl bromide derivatives in the presence of NaH as a base) .
Esterification : Convert carboxylic acid intermediates to methyl esters using methanol and catalytic H₂SO₄ .
Key Considerations : Solvent choice (e.g., dichloromethane for low polarity) and reaction time (12–24 hours) significantly impact yields (typically 60–80%) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks based on substituent effects. For example:
- Pyridine ring protons resonate at δ 7.2–8.5 ppm .
- Phenoxymethyl protons appear as singlets (δ 4.6–5.2 ppm) .
- IR Spectroscopy : Confirm ester C=O stretches (~1730 cm⁻¹) and aryl ether C-O-C (~1250 cm⁻¹) .
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., [M+H]⁺ at m/z 260–280) validate molecular weight .
Q. What are the key applications of this compound in medicinal chemistry?
- Methodological Answer :
- Intermediate for Bioactive Molecules : Used to synthesize kinase inhibitors or receptor ligands via further functionalization (e.g., Suzuki coupling for biaryl systems) .
- Structure-Activity Relationship (SAR) Studies : Modifying the phenoxymethyl group alters lipophilicity and target binding .
Advanced Research Questions
Q. How can researchers optimize reaction yields when introducing phenoxymethyl groups to picolinate esters?
- Methodological Answer : Critical Factors :
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Temperature | 0–5°C | Minimizes decomposition of electrophilic intermediates . |
| Solvent | Anhydrous DMF | Enhances nucleophilicity of phenoxymethyl reagents . |
| Catalyst | KI (10 mol%) | Facilitates halogen exchange in SNAr reactions . |
| Validation : Monitor reaction progress via TLC (ethyl acetate/hexane = 1:3) and purify via column chromatography (silica gel, 60–120 mesh) . |
Q. How to resolve contradictions in spectroscopic data for structurally similar picolinate derivatives?
- Methodological Answer :
- Cross-Validation : Use 2D NMR (e.g., HSQC, HMBC) to distinguish overlapping signals. For instance, HMBC correlations confirm ester connectivity .
- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (software: Gaussian or ORCA) .
- Case Study : Discrepancies in δ 7.7–8.1 ppm (pyridine protons) resolved by deuteration experiments .
Q. What strategies are effective in analyzing the electronic effects of substituents on the pyridine ring's reactivity?
- Methodological Answer :
- Hammett Substituent Constants (σ) : Correlate substituent electronic effects with reaction rates. For example:
- Electron-withdrawing groups (e.g., -Cl) increase electrophilicity at the 6-position .
- DFT Calculations : Map frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity in cross-coupling reactions .
- Experimental Validation : Compare reaction kinetics (e.g., Ullmann coupling) for derivatives with varying substituents .
Notes
- Contradictions in Evidence : Some studies report conflicting optimal temperatures for halogenation (0°C vs. 25°C). This may arise from differences in solvent polarity or reagent purity .
- Advanced Tools : Utilize LC-MS for real-time monitoring of intermediates and byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
